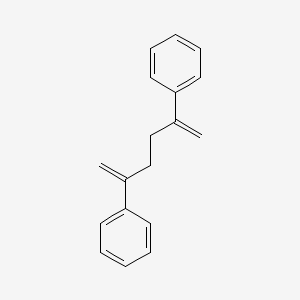

2,5-Diphenyl-1,5-hexadiene

Beschreibung

Historical Context and Significance in Organic Chemistry Research

The study of 2,5-diphenyl-1,5-hexadiene is intrinsically linked to the broader history of the Cope rearrangement, first reported by Arthur C. Cope and Elizabeth Hardy in 1940. wikipedia.orgmasterorganicchemistry.com This class of reactions, involving the reorganization of a 1,5-diene through a cyclic transition state, quickly became a cornerstone of physical organic chemistry. masterorganicchemistry.comnih.gov While early research focused on simpler alkyl-substituted systems, the introduction of aryl groups, as in this compound, opened new avenues for probing the electronic nature of the rearrangement.

The synthesis of 2,5-diaryl-1,5-dienes, including the diphenyl derivative, has been achieved through various methods, including the reductive coupling of 2-arylallyl bromides using visible-light photoredox catalysis, which avoids the use of stoichiometric metal reductants. nih.gov The significance of this compound in organic chemistry research lies in its utility as a mechanistic probe. oup.comresearchgate.net The phenyl substituents can stabilize radical intermediates, making the compound a sensitive tool for distinguishing between a concerted pericyclic pathway and a stepwise mechanism involving diradical intermediates. oup.comresearchgate.net This has fueled a long-standing debate and extensive research into the precise nature of the Cope rearrangement's transition state. oup.comresearchgate.net

Overview of Research Trajectories in this compound Chemistry

Research into this compound has evolved along several key trajectories, each aimed at elucidating the intricacies of its reactivity.

Mechanistic Studies of the Thermal Cope Rearrangement: A primary focus of research has been the mechanism of the thermal Cope rearrangement of this compound. oup.comresearchgate.net The central question has been whether the reaction proceeds through a concerted, aromatic-like transition state or a stepwise pathway involving a diradical intermediate. oup.comresearchgate.net Both experimental and computational studies have been employed to address this question, with evidence supporting both possibilities under different conditions and with different substitution patterns. nih.govresearchgate.net The phenyl groups in this compound are known to stabilize radical intermediates, which has been used as an argument in favor of a stepwise mechanism. oup.comresearchgate.net

Cation-Radical and Electron-Promoted Rearrangements: Another significant research avenue has explored the Cope rearrangement of this compound initiated by electron transfer, leading to the formation of a radical cation. nih.govresearchgate.net These studies investigate how the removal of an electron influences the reaction pathway and energetics. Research has shown that the radical anions of some 2,5-diaryl-1,5-hexadienes can undergo cyclization, and the propensity for this reaction is dependent on the nature of the aromatic substituents. nih.govresearchgate.net For instance, the radical anions of 2,5-dicyanohexadiene and 2,5-di(4,4'-trifluoromethylphenyl)-1,5-hexadiene have been observed to undergo Cope cyclization. nih.gov

Photochemical Rearrangements: The photochemical behavior of this compound and related compounds has also been a subject of investigation. Irradiation with UV light can lead to the formation of a radical cation, initiating rearrangement pathways that can differ from the thermal reaction. biosynth.com These studies provide insights into the behavior of the molecule in its excited states and the potential for photochemically controlled isomerizations.

Academic Relevance and Research Focus of this compound Studies

The academic relevance of this compound stems from its role as a model system for studying fundamental concepts in physical organic chemistry. The ongoing debate over the concerted versus stepwise mechanism of its Cope rearrangement provides a rich context for teaching and research in reaction mechanisms. oup.comresearchgate.net

The research focus on this compound is driven by several key factors:

Substituent Effects: The phenyl groups at the 2- and 5-positions exert significant electronic and steric effects on the Cope rearrangement. nih.gov Studying how these substituents influence the activation energy, reaction rate, and the nature of the transition state provides valuable data for developing and testing theories of chemical reactivity.

Mechanistic Elucidation: this compound serves as a critical tool in the quest to understand the dividing line between concerted and stepwise pericyclic reactions. oup.comresearchgate.net By modifying the phenyl groups with different substituents, researchers can tune the electronic properties of the molecule and observe the resulting changes in the reaction mechanism. nih.gov

Probing Reaction Intermediates: The potential for the phenyl groups to stabilize radical intermediates makes this compound ideal for studies aimed at detecting or trapping such species, providing direct evidence for a stepwise pathway. oup.com

In essence, this compound is more than just a single molecule; it is a versatile platform for exploring the fundamental principles that govern the behavior of organic molecules in complex transformations.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₈ |

| Molecular Weight | 234.34 g/mol |

| CAS Number | 7283-49-0 |

| Melting Point | 47 °C |

| Boiling Point | 367.3 °C |

| Flash Point | 190.1 °C |

| Appearance | Solid |

Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹³C NMR | Spectral data available in various databases. |

| Mass Spec (GC-MS) | Top Peak (m/z): 130; 2nd Highest (m/z): 115; 3rd Highest (m/z): 129. |

| IR Spectra | Vapor phase IR spectra are available in spectral databases. |

| UV Absorption Max | 340 nm |

Research Findings on the Cope Rearrangement of Phenyl-Substituted 1,5-Hexadienes

| Compound | Activation Energy (Ea) (kcal/mol) | Reference |

| 1,4-diphenylhexa-1,5-diene | 30.8 ± 0.4 | researchgate.net |

| (E)- and (Z)-1,1′-bi-3-phenylcyclohex-2-enylidene (for syn-anti equilibration) | 35.8 ± 0.2 | researchgate.net |

| Unsubstituted 1,5-hexadiene (B165246) | ~33 | masterorganicchemistry.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

7283-49-0 |

|---|---|

Molekularformel |

C18H18 |

Molekulargewicht |

234.3 g/mol |

IUPAC-Name |

5-phenylhexa-1,5-dien-2-ylbenzene |

InChI |

InChI=1S/C18H18/c1-15(17-9-5-3-6-10-17)13-14-16(2)18-11-7-4-8-12-18/h3-12H,1-2,13-14H2 |

InChI-Schlüssel |

AJOYEXYQPJJGHQ-UHFFFAOYSA-N |

SMILES |

C=C(CCC(=C)C1=CC=CC=C1)C2=CC=CC=C2 |

Kanonische SMILES |

C=C(CCC(=C)C1=CC=CC=C1)C2=CC=CC=C2 |

Andere CAS-Nummern |

7283-49-0 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2,5 Diphenyl 1,5 Hexadiene and Its Derivatives

Catalytic Synthesis of 2,5-Diphenyl-1,5-Hexadiene

The synthesis of this compound can be achieved through various catalytic routes, each offering distinct advantages in terms of efficiency and reaction conditions. Key methods include the dimerization of styrene (B11656) and innovative photocatalytic couplings.

Dimerization of Styrene under Catalytic Conditions

The formation of this compound can occur through the dimerization of styrene, a process that is often a facet of thermal polymerization studies. ontosight.aisandiego.edu The self-initiated thermal polymerization of styrene is understood to proceed via mechanisms that involve dimeric intermediates. sandiego.edu One proposed pathway is the Mayo mechanism, which posits that a Diels-Alder dimerization of two styrene molecules forms a cycloadduct. sandiego.edu This dimer can then react with a third styrene molecule to generate the monoradical initiators for polymerization. sandiego.edu

While the primary product of styrene dimerization under many catalytic conditions is the linear head-to-tail isomer, 1,3-diphenyl-1-butene, the formation of other isomers is possible. researchgate.net For instance, during the thermal decomposition of polystyrene at elevated temperatures (e.g., 500°C), this compound has been identified as one of the decomposition products, arising from complex free-radical recombination and chain-breaking reactions. iafss.org However, specific catalytic systems designed for the selective synthesis of this compound from styrene are less common than those for its linear isomers. The reaction generally involves complex equilibria and can be influenced by the presence of radical inhibitors or specific catalysts that guide the dimerization pathway. cdnsciencepub.comresearchgate.net

Photocatalytic Reductive Coupling Approaches to Diaryl-1,5-Hexadienes

A highly efficient and mild method for synthesizing 2,5-diaryl-1,5-hexadienes, including the parent this compound, involves visible-light photoredox catalysis. nih.govnih.gov This approach utilizes the reductive coupling of 2-arylallyl bromides, avoiding the need for stoichiometric metal reductants typically used in Wurtz-type couplings. nih.govacs.org

The reaction is catalyzed by a ruthenium complex, such as Ru(bpy)₃(PF₆)₂, in the presence of a Hantzsch ester as a stoichiometric reductant and a Hünig's base like i-Pr₂NEt. nih.govacs.org The proposed mechanism begins with the photoexcitation of the Ru(II) catalyst, which is then reduced by the Hantzsch ester or amine base to a potent Ru(I) species. nih.gov This Ru(I) complex subsequently transfers a single electron to the 2-arylallyl bromide substrate, generating an allylic radical and releasing a bromide anion. The desired 2,5-diaryl-1,5-diene product is then formed through the dimerization of this allylic radical intermediate. nih.gov

This method demonstrates broad functional group tolerance and consistently produces high yields for a variety of substituted diaryl-1,5-hexadienes. nih.govacs.org

Table 1: Synthesis of 2,5-Diaryl-1,5-Hexadienes via Photocatalytic Coupling Reaction conditions: 2-arylallyl bromide (0.2 mmol), Ru(bpy)₃(PF₆)₂ (1.0 mol%), Hantzsch ester (1.0 equiv), i-Pr₂NEt (2.0 equiv), CH₂Cl₂ (0.4 M), room temperature, 18 h, under visible light irradiation.

| Entry | Aryl Group (Ar) | Product | Yield (%) |

| 1 | Phenyl | This compound | 81 |

| 2 | 4-Bromophenyl | 2,5-Bis(4-bromophenyl)-1,5-hexadiene | 84 |

| 3 | 4-Chlorophenyl | 2,5-Bis(4-chlorophenyl)-1,5-hexadiene | 88 |

| 4 | 3-Chlorophenyl | 2,5-Bis(3-chlorophenyl)-1,5-hexadiene | 82 |

| 5 | 2-Fluorophenyl | 2,5-Bis(2-fluorophenyl)-1,5-hexadiene | 68 |

| 6 | 4-Methylphenyl | 2,5-Bis(4-methylphenyl)-1,5-hexadiene | 79 |

| 7 | 4-Methoxyphenyl | 2,5-Bis(4-methoxyphenyl)-1,5-hexadiene | 74 |

| 8 | 4-(Trifluoromethyl)phenyl | 2,5-Bis(4-(trifluoromethyl)phenyl)-1,5-hexadiene | 72 |

Data sourced from The Journal of Organic Chemistry, 2015. acs.org

Functionalization Strategies for 1,5-Hexadiene (B165246) Scaffolds

Beyond direct synthesis, the functionalization of the 1,5-hexadiene core is crucial for creating diverse derivatives and for probing reaction mechanisms.

Alpha-Regioselective Allylation for Phosphorylated Hexadiene Precursors

Phosphorylated 1,5-hexadienes serve as versatile precursors for other functionalized molecules like vinylic phosphonates. cdnsciencepub.com A key synthetic route to these precursors is the α-regioselective allylation of allylic phosphonates. cdnsciencepub.comresearchgate.net This method involves the generation of a carbanion from an allylic phosphonate (B1237965), which then undergoes a nucleophilic attack on an allyl halide. The reaction proceeds with high regioselectivity, with the new carbon-carbon bond forming at the α-position relative to the phosphonate group. cdnsciencepub.com

The resulting 3-(diethylphosphono) substituted 1,5-hexadienes are valuable intermediates. cdnsciencepub.com They can undergo further transformations, most notably the Cope rearrangement, to yield terminal vinylphosphonates of the 1,5-hexadiene system. cdnsciencepub.comresearchgate.net This thermal rearrangement provides a pathway to shift the position of the double bond and the phosphonate group within the molecule, expanding the synthetic utility of the initial allylation product. cdnsciencepub.com

Isotopic Labeling for Mechanistic Elucidation in 1,5-Hexadiene Systems

Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for investigating the mechanisms of reactions involving 1,5-hexadienes, most notably the Cope rearrangement. wikipedia.org The mechanism of this nih.govnih.gov-sigmatropic rearrangement has been a subject of extensive study, with debate centering on whether it proceeds through a concerted, aromatic-like transition state or a stepwise pathway involving a biradical intermediate. researchgate.netub.edu

Studies on this compound have been central to this debate. researchgate.net The use of deuterium labeling allows for the measurement of kinetic isotope effects (KIEs), which provide insight into changes in bonding at the transition state. psu.edu For example, a study on the photoinduced electron-transfer (PET) degenerate Cope rearrangement of 2,5-diaryl-3,3,4,4-tetradeuterio-1,5-hexadiene revealed a cation-radical cyclization followed by a diradical cleavage mechanism. acs.org The measurement of bond-breaking kinetic isotope effects in this system provided crucial evidence for the proposed pathway. acs.org

Secondary deuterium KIEs can also differentiate between transition state structures. acs.org For instance, radical-stabilizing substituents at the C-2 and C-5 positions, such as phenyl groups, are thought to favor a transition state that is more like a cyclohexane-1,4-diyl biradical. researchgate.net The magnitude of the observed isotope effects helps to characterize the degree of bond-making and bond-breaking in the transition state, offering a detailed picture of the reaction coordinate. acs.orgarkat-usa.org

Reaction Mechanisms and Reactivity of 2,5 Diphenyl 1,5 Hexadiene

The Cope Rearrangement of 2,5-Diphenyl-1,5-Hexadiene

The Cope rearrangement is a thermal isomerization of a 1,5-diene. nrochemistry.com For this compound, this rearrangement is degenerate, meaning the starting material and the product are identical. The core of the scientific interest in this specific molecule lies in how the phenyl groups influence the transition state and the potential for reaction intermediates.

For several decades, the mechanism for the rearrangement of this compound has been a subject of considerable debate, with two primary pathways proposed: a concerted route proceeding through a single pericyclic transition state and a stepwise process involving a biradical intermediate or a biradicaloid transition structure. oup.comoup.com The controversy arises because the phenyl groups at the C2 and C5 positions are capable of stabilizing radical intermediates, making a stepwise mechanism more plausible than for the unsubstituted 1,5-hexadiene (B165246). oup.com

The concerted pathway for the Cope rearrangement proceeds through a cyclic, six-membered transition state, which is typically described as having a chair-like conformation to minimize steric hindrance. nrochemistry.com For the parent 1,5-hexadiene, this concerted mechanism via an "aromatic" transition state is the most favorable pathway. ub.edu Theoretical studies indicate that this transition state is significantly lower in energy than potential radical intermediates. ub.edu In this model, the bond-breaking of the C3-C4 bond and the bond-making of the C1-C6 bond occur simultaneously, without the formation of a discrete intermediate. msu.edu The negative entropy of activation for the parent reaction is consistent with such a highly ordered, concerted process. arkat-usa.org

The alternative stepwise mechanism proposes the formation of a discrete intermediate. When radical-stabilizing groups, such as phenyl, are attached to the C2 and C5 positions, the Cope rearrangement may proceed through a singlet cyclohexane-1,4-diyl intermediate. oup.com This pathway involves an initial cyclization to form the biradical, followed by the cleavage of the original C3-C4 bond to yield the product.

It was proposed early on that the reaction of this compound likely proceeds through the intermediacy of a singlet biradical or a biradicaloid structure rather than a purely concerted pathway. oup.com While theoretical calculations acknowledge that phenyl substitution stabilizes these radical structures, some studies suggest they remain higher in energy than the aromatic transition state and are therefore not part of the primary reaction coordinate. ub.edu However, the potential for these short-lived intermediates has prompted experimental efforts to trap them. oup.com For instance, studies using photoinduced electron transfer (PET) on 2,5-diaryl-1,5-hexadienes have provided evidence for the formation of a 1,4-diphenylcyclohexane-1,4-diyl diradical, which lies significantly higher in energy than the ground state diene. acs.org

Substituents play a crucial role in determining the kinetics and thermodynamics of the Cope rearrangement. The placement of substituents can alter the stability of the transition state, thereby affecting the activation energy of the reaction. arkat-usa.orgresearchgate.net

Calculations have demonstrated that the effects of multiple phenyl substituents can be either cooperative, working together to lower the activation barrier, or competitive, where the stabilizing effect is attenuated. researchgate.net

Cooperative Effects: Phenyl groups located at the C2 and C5 positions exhibit a cooperative effect, leading to a significant lowering of the activation enthalpy for the rearrangement. researchgate.net This is because both substituents stabilize the developing radical character at these positions in a diradical-like transition state. The effect of adding a second phenyl group at the 5-position to a 2-phenyl-1,5-hexadiene is more pronounced than the effect of the initial phenyl substitution. arkat-usa.org

Competitive Effects: In contrast, when substituents are placed at positions that have opposing electronic demands in the transition state, their effects can be competitive. For example, substituents at C2 and C4 are predicted to have a competitive, rather than cooperative, stabilizing effect on the transition structure. researchgate.net

The table below presents calculated activation free energies for the Cope rearrangement of phenyl-substituted 1,5-dienes, illustrating these effects.

Data adapted from ARKIVOC 2002 (iv) 18-29. arkat-usa.org

Both electron-donating and electron-withdrawing groups can accelerate the Cope rearrangement, particularly when placed at positions that stabilize the transition state.

Theoretical studies comparing phenyl groups (considered electron-donating in this context) and cyano groups (electron-withdrawing) at the C2 and C5 positions show that both substituents lower the energy barrier for the rearrangement relative to the parent 1,5-hexadiene. ub.edu Electron-withdrawing groups, such as cyano or formyl, are particularly effective at increasing the reaction rate. researchgate.netcdnsciencepub.com For instance, 3,3-dicyano-1,5-dienes undergo rearrangement, although often at high temperatures and with potentially unfavorable thermodynamics. nih.gov The stabilization afforded by these groups can be so significant that in the case of 2,5-dicyano-1,5-hexadiene, the reaction is predicted to proceed through a distinct intermediate rather than a concerted transition state. researchgate.net The electronic properties of the phenyl rings in 2,5-diaryl-1,5-hexadienes can be further tuned by adding substituents to the aromatic ring (e.g., nitro, trifluoromethyl, chloro), which systematically modifies the electronic nature and reactivity of the diene system. researchgate.net

The table below shows the activation energies for Cope rearrangements with different substituent types, highlighting the rate-accelerating effect of both phenyl and cyano groups.

Activation energy data is illustrative and based on findings from multiple theoretical studies. ub.eduarkat-usa.org

Photoinduced Electron-Transfer (PET) Mechanistic Investigations

Photoinduced electron-transfer (PET) processes offer a powerful tool to explore alternative reaction pathways. In the context of the Cope rearrangement of this compound, PET studies have provided compelling evidence for mechanisms that differ significantly from purely thermal conditions. acs.org These investigations often employ photosensitizers to facilitate the formation of radical ion intermediates, which then dictate the course of the reaction. acs.orgrsc.org

Under PET conditions sensitized by 9,10-dicyanoanthracene (B74266) (DCA), deuterated analogs of 2,5-diaryl-1,5-hexadiene undergo a degenerate Cope rearrangement. acs.org This process is initiated by the formation of a 1,4-diarylcyclohexane-1,4-diyl cation radical. acs.org This key intermediate can be intercepted by molecular oxygen, providing evidence for its existence. acs.org A critical step in this PET-driven rearrangement is the back-electron transfer from the reduced sensitizer (B1316253) to the cation radical, which generates a neutral diradical species. researchgate.netacs.org This diradical subsequently cleaves to yield the rearranged diene, completing the cation-radical cyclization-diradical cleavage mechanism. acs.org In contrast, when the cation radical is generated through non-PET methods, such as with cerium(IV) ammonium (B1175870) nitrate, the degenerate Cope rearrangement does not occur, highlighting the crucial role of the back-electron transfer step in the PET process. acs.org

The choice of sensitizer is pivotal in PET reactions. For the degenerate Cope rearrangement of 2,5-diaryl-1,5-hexadienes, 9,10-dicyanoanthracene (DCA) has been effectively used. acs.org The reaction proceeds through a photostationary state, for instance, a 52:48 mixture of the deuterated 2,5-diaryl-3,3,4,4-tetradeuterio-1,5-hexadiene and its rearranged 1,1,6,6-tetradeuterio isomer. acs.org The central intermediate in this process is the 1,4-diarylcyclohexane-1,4-diyl cation radical. acs.orgresearchgate.net The formation of this intermediate is supported by trapping experiments with molecular oxygen, which leads to the corresponding 1,4-diaryl-2,3-dioxabicyclo[2.2.2]octane. acs.org The subsequent back-electron transfer from the DCA radical anion to the diyl cation radical is a key step that leads to the neutral diradical, which then cleaves to the rearranged product. acs.org

Kinetic Isotope Effects in Cope Rearrangement Studies

Kinetic isotope effects (KIEs) provide valuable insights into the transition state structures of chemical reactions. wikipedia.org In the study of the Cope rearrangement of this compound, deuterium (B1214612) KIEs have been employed to distinguish between different mechanistic possibilities. researchgate.netcomporgchem.com The magnitude of the KIE can indicate the degree of bond breaking and forming at the transition state. wikipedia.org For the cleavage of the 1,4-diphenylcyclohexane-1,4-diyl intermediate, a bond-breaking kinetic isotope effect (kH/kD) of 1.11 was observed. acs.org This value supports a mechanism where the C-C bond cleavage is part of the rate-determining step. acs.org The study of KIEs in related systems has shown that the transition state can vary, sometimes resembling two weakly coupled allyl radicals and other times being more akin to a cyclohexane-1,4-diyl structure, depending on the substitution pattern. researchgate.net

Thermochemical Analysis of Cope Rearrangement Pathways

Thermochemical analyses provide crucial data on the energetics of reaction intermediates and transition states, helping to elucidate the most likely reaction pathway. researchgate.net For the PET reaction of this compound, photoacoustic calorimetry has been used to determine the energy of the 1,4-diphenylcyclohexane-1,4-diyl diradical intermediate. acs.orgresearchgate.net This intermediate is estimated to be approximately 18.8 kcal/mol higher in energy than the starting diene and about 25.6 kcal/mol below the energy of the ion-radical pair. researchgate.netresearchgate.netacs.org Theoretical calculations have also been instrumental in understanding the Cope rearrangement. For 1,5-hexadiene, the concerted aromatic transition state is generally favored over radical pathways. ub.edu However, the introduction of phenyl substituents at the C2 and C5 positions can stabilize the radical transition states, though they may still be higher in energy than the aromatic transition state. ub.eduresearchgate.net

| Pathway | Intermediate/Transition State | Relative Energy (kcal/mol) | Method |

| PET Cope Rearrangement | 1,4-diphenylcyclohexane-1,4-diyl | +18.8 (relative to starting diene) | Photoacoustic Calorimetry |

| PET Cope Rearrangement | Ion-Radical Pair | +44.4 (relative to starting diene) | Photoacoustic Calorimetry |

| Thermal Cope Rearrangement | Aromatic Transition State | Lower than radical pathways | Theoretical Calculations |

| Thermal Cope Rearrangement | Bis-allyl Radical | +11 (relative to aromatic TS) | Theoretical Calculations |

| Thermal Cope Rearrangement | Cyclohexane-1,4-diyl Radical | +26 (relative to aromatic TS) | Theoretical Calculations |

Cyclization Reactions Involving this compound Scaffolds

Beyond the Cope rearrangement, the 1,5-hexadiene framework can participate in other types of cyclization reactions, leading to the formation of diverse and complex ring systems.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to construct six-membered rings. masterorganicchemistry.com While this compound itself is a 1,5-diene and not a typical substrate for a Diels-Alder reaction as the diene component, related structures can be involved in such transformations. For instance, in some cases, the Cope rearrangement can be part of a reaction cascade that leads to a conjugated diene, which can then undergo a Diels-Alder reaction. While direct examples involving this compound in Diels-Alder reactions are not prominent in the provided search results, the general principle of using dienes in [4+2] cycloadditions to build complex cyclic molecules is a fundamental concept in organic synthesis. masterorganicchemistry.com

Radical Anion Cyclization Processes of this compound

The formation of a radical anion by the addition of a single electron to a neutral molecule can dramatically alter its potential energy surface and induce reactions that are otherwise unfavorable. In the case of this compound and its substituted analogues, electron attachment promotes a Cope-type cyclization to form a cyclohexane-1,4-diyl radical anion. This process is highly dependent on the electronic properties of the substituents on the phenyl rings.

Cation Radical Cyclization to Cyclohexene Derivatives

In contrast to anion-promoted reactions, the removal of an electron from this compound generates a cation radical, which can also undergo cyclization. Under photoinduced electron-transfer (PET) conditions, sensitized by 9,10-dicyanoanthracene (DCA), 2,5-diaryl-1,5-hexadienes undergo a degenerate Cope rearrangement. acs.orgresearchgate.net This process involves the cyclization of the diene cation radical to a 1,4-diarylcyclohexane-1,4-diyl cation radical intermediate. acs.orgresearchgate.net

Photoacoustic calorimetry studies on the PET reaction of this compound suggest that the 1,4-diphenylcyclohexane-1,4-diyl diradical intermediate lies approximately 18.8 kcal/mol higher in energy than the starting diene. acs.org

Organometallic Cycloadditions and Associated Reactivity

The reactivity of this compound is not limited to radical ion pathways; it also engages in cycloaddition reactions with organometallic reagents. The specific reaction pathway is influenced by the nature of the diene's π-system.

Reactions with Low-Valent Aluminum(I) Reagents

Low-valent aluminum(I) reagents have been shown to react with non-conjugated dienes like 1,5-hexadienes. ucl.ac.uk Unlike conjugated 1,3-dienes which typically undergo a (4+1) cycloaddition, the homoconjugated system of a 1,5-diene disfavors this pathway. ucl.ac.uk Instead, the reaction is initiated by a different mode of cycloaddition. ucl.ac.uk

Formation of Aluminocyclopropane Intermediates

The reaction pathway for 1,5-dienes with a monomeric aluminum(I) complex is determined by an initial (2+1) cycloaddition between the aluminum center and one of the C=C double bonds. ucl.ac.uk This step results in the formation of a strained aluminocyclopropane intermediate. ucl.ac.uk This highly reactive three-membered ring can then undergo further reactions, such as the insertion of the second C=C π-bond from the hexadiene backbone. ucl.ac.uk This subsequent step leads to the formation of more complex organometallic products that incorporate fused hydrocarbon ring systems, as demonstrated in the reaction with 1,5-cyclooctadiene, which yields a remarkable ring-contraction product. ucl.ac.uk

Polymerization Studies of 2,5 Diphenyl 1,5 Hexadiene

Cyclopolymerization Mechanisms and Resulting Polymer Architectures

2,5-Diphenyl-1,5-hexadiene can undergo cyclopolymerization through various initiation methods, including free radical, cationic, and Ziegler-Natta catalysis, to produce soluble polymers. aub.edu.lb This process, also known as intra-intermolecular polymerization, involves a repeating sequence of an intramolecular cyclization step followed by an intermolecular propagation step, leading to the formation of linear polymers containing cyclic units in the main chain. acs.orgresearchgate.net

Thermal, or free radical, polymerization of this compound has been studied at temperatures ranging from 55°C to 150°C. acs.org This process yields polymers with a low degree of residual unsaturation, indicating that the intramolecular cyclization reaction is more prevalent than the intermolecular chain propagation. acs.org The driving force behind this preference is attributed to entropic factors; the intramolecular step has a less negative activation entropy, making it the more favorable pathway. acs.org The resulting polymer architecture consists of linear chains with recurring cyclic units. aub.edu.lb

Cationic initiation has also been successfully employed to polymerize this compound, leading to the formation of cyclopolymers. aub.edu.lbresearchgate.net The mechanism involves the formation of a carbocationic intermediate which then undergoes an intra-intermolecular growth reaction. researchgate.net This method, similar to free radical initiation, produces soluble polymers containing cyclic recurring units within the polymer backbone. aub.edu.lb

Ziegler-Natta catalysts are effective in the cyclopolymerization of this compound, yielding soluble polymers with cyclic structures. aub.edu.lbcaltech.edu These catalyst systems, typically composed of a transition metal compound and an organoaluminum compound, facilitate the coordination and insertion of the diene monomer in a way that promotes the formation of cyclic units. caltech.edupageplace.de The polymerization of non-conjugated dienes like 1,5-hexadiene (B165246) using Ziegler-Natta catalysts often results in the formation of five-membered rings within the polymer chain. aub.edu.lb While specific studies on the detailed mechanism for this compound are part of a broader understanding of diene polymerization, the general principle of cyclopolymerization via these catalysts is well-established. caltech.edupageplace.de

Structural Characteristics and Properties of Polymers Derived from this compound

The polymers obtained from this compound exhibit distinct structural features that are a direct consequence of the cyclopolymerization mechanism.

A key characteristic of the polymerization of this compound is the dominance of intramolecular chain propagation (cyclization) over intermolecular propagation. acs.org Studies have shown that the resulting polymers have mole fractions of residual unsaturation lower than 0.5, confirming that the formation of cyclic structures is the predominant reaction pathway. acs.org This preference is a hallmark of cyclopolymerization and is crucial for the formation of linear, soluble polymers instead of cross-linked networks. cmu.edu The competition between these two propagation pathways is influenced by factors such as monomer concentration and polymerization temperature. acs.org

The structure of the polymer derived from this compound consists of a linear backbone containing recurring cyclic units. aub.edu.lbacs.org This architecture arises from the alternating intramolecular cyclization and intermolecular addition steps during polymerization. researchgate.net The presence of these cyclic units in the polymer chain significantly influences the material's properties. The formation of these linear polymers with in-chain cyclic structures is a defining feature of the polymerization of non-conjugated dienes like this compound. researchgate.net

Nonconjugated Chromophoric Interactions in Polymers

In the polymerization of this compound, the spatial arrangement of the two phenyl-vinyl chromophores, although not conjugated in the classical sense, leads to significant electronic interactions. These interactions have been primarily investigated using ultraviolet (UV) spectroscopy, which reveals anomalies in the absorption characteristics of the monomer compared to its structural analogues.

Research has shown that the intramolecular interaction between the non-conjugated chromophores in 1,n-dienes can influence their polymerization behavior. Spectrophotometric studies of styrene (B11656) derivatives, including this compound, have provided evidence for these through-space interactions. In a polar solvent, the UV absorption intensities of these compounds were observed to increase with the number of chromophores in the molecule. This phenomenon is taken as evidence for the interaction between the non-conjugated ethylenic bonds in the excited state, which can partially account for the propensity of certain 1,5- and 1,6-dienes to undergo intramolecular-intermolecular polymerization, also known as cyclopolymerization.

The thermal free-radical polymerization of this compound has been conducted at temperatures ranging from 55°C to 150°C. acs.org The resulting polymers exhibit a low degree of residual unsaturation, indicating that the intramolecular cyclization reaction is the predominant propagation step over intermolecular chain growth. acs.org This preference for cyclization is attributed to the favorable spatial positioning of the double bonds, facilitated by the phenyl substituents. Marvel and Gall also reported that this compound can be cyclopolymerized to a soluble polymer using Ziegler catalysts, as well as cationic and free-radical initiators. aub.edu.lb

| Compound | Relative Absorption Intensity | Structural Feature |

|---|---|---|

| 2-Phenyl-1-hexene | Low | Single phenyl-vinyl chromophore |

| 2-Phenyl-1,5-hexadiene | Medium | One phenyl-vinyl chromophore and one isolated double bond |

| This compound | High | Two interacting, non-conjugated phenyl-vinyl chromophores |

This table illustrates the qualitative increase in UV absorption intensity, suggesting an electronic interaction between the non-conjugated chromophores in this compound.

Optoelectronic Properties in Polymerized Systems

The unique electronic structure of this compound has prompted investigations into the potential optoelectronic properties of its polymers. The incorporation of this monomer into polymer chains is anticipated to yield materials with valuable optical and electrical characteristics.

Polymers derived from this compound have been explored for their potential to exhibit high fluorescence efficiency. ontosight.ai Such properties would make them suitable candidates for applications in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic systems. ontosight.ai The phenyl groups within the polymer structure are expected to play a crucial role in defining these properties. The monomer itself has a notable UV absorption maximum at 340 nm and can transition to a radical cation form upon UV irradiation, a property that is of interest in the study of photo-induced electronic processes. biosynth.com

While the potential for these applications is recognized, detailed experimental data on the specific optoelectronic properties of poly(this compound), such as its electrical conductivity, photoluminescence quantum yield, and electroluminescence characteristics, are not extensively documented in the available literature. Further research is required to fully characterize these properties and to harness the potential of these materials in optoelectronic technologies.

Advanced Spectroscopic Characterization and Analytical Techniques

Spectroscopic Probing of Reaction Intermediates and Transition States

The Cope rearrangement of 2,5-diphenyl-1,5-hexadiene has been a subject of mechanistic debate, with proposals of either a concerted pericyclic pathway or a stepwise process involving diradical intermediates. researchgate.netub.edu Advanced spectroscopic techniques provide the means to investigate these short-lived species and the energy landscape of the reaction.

Photoacoustic calorimetry is a powerful technique for determining the enthalpy of reactions involving short-lived intermediates. In the context of the photoinduced electron-transfer (PET) reaction of this compound, this method has been employed to measure the energy difference between the ground state reactant and its cyclized diradical intermediate.

Studies have shown that the 1,4-diphenylcyclohexane-1,4-diyl diradical (2c), the intermediate formed during the PET-sensitized Cope rearrangement of this compound (1c), lies significantly higher in energy. researchgate.net Photoacoustic calorimetry experiments suggest that this diradical intermediate is approximately 18.8 kcal/mol higher in energy than the starting diene. researchgate.net Furthermore, the energy of the ion-radical pair [2c•+/DCA•-], where DCA is the sensitizer (B1316253) 9,10-dicyanoanthracene (B74266), is estimated to be about 25.6 kcal/mol above the diradical intermediate. researchgate.net

This calorimetric data is crucial for constructing an accurate energy profile of the reaction, providing thermodynamic insights into the feasibility of the stepwise mechanism and the energetics of the transient species involved.

Table 1: Energetics of the PET Cope Rearrangement of this compound

| Species | Relative Energy (kcal/mol) |

| This compound (1c) | 0 |

| 1,4-Diphenylcyclohexane-1,4-diyl (2c) | ~18.8 |

| Ion-Radical Pair [2c•+/DCA•-] | ~44.4 |

| Data sourced from photoacoustic calorimetry studies. researchgate.net |

Electron Spin Resonance (ESR) spectroscopy is an indispensable tool for the detection and characterization of radical species, owing to its sensitivity to unpaired electrons. researchgate.net In the study of the Cope rearrangement of this compound, ESR spectroscopy is theoretically capable of providing direct evidence for the existence and structure of the proposed biradical or radical cation intermediates. researchgate.netub.edu

The mechanism of the Cope rearrangement has been debated for decades, with a key question being whether it proceeds through a concerted transition state or a stepwise mechanism involving a biradical intermediate. researchgate.net Theoretical studies suggest that for 2,5-disubstituted-1,5-hexadienes, radical transition states can be stabilized, although they may still be more energetic than the aromatic transition state of a concerted reaction. ub.edu

However, the direct ESR detection of the transient biradical in the thermal rearrangement of this compound is challenging due to its short lifetime. In related studies, such as the investigation of a 1,5-hexadiene (B165246) bearing two lophyl radicals at the C2 and C5 positions, which was designed to trap a putative biradical intermediate, researchers reported a failure to detect ESR signals attributable to a triplet state. researchgate.net This suggests a significant degree of independence between the two unpaired electrons in the biradical structure. researchgate.net The study of radical anions of 2,5-phenyl-substituted 1,5-hexadienes has been conducted, where the structures of the molecular radical anions were probed to determine if they undergo cyclization. researchgate.net

Analytical Applications in Material and Polymer Characterization

The unique chemical structure of this compound makes it a significant compound in the field of polymer science, both as a product of polymer degradation and as a potential monomer. Advanced analytical techniques are essential for its detection and for the structural elucidation of related polymeric materials.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a destructive analytical technique used to identify the chemical composition of polymers. The polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolyzates). These fragments are then separated by gas chromatography and identified by mass spectrometry.

In the analysis of polystyrene (PS), this compound is a known and characteristic pyrolysis product, along with the styrene (B11656) monomer, dimer, and trimer. Its presence in the pyrogram serves as a marker for the identification of polystyrene in various samples, including microplastics. The relative abundance of these products can also provide information about the polymer's structure and the pyrolysis conditions.

Table 2: Characteristic Pyrolysis Products of Polystyrene (PS) identified by Py-GC/MS

| Pyrolysis Product | Chemical Formula | Molar Mass ( g/mol ) |

| Styrene | C₈H₈ | 104.15 |

| Styrene Dimer (e.g., 1,3-diphenylpropane) | C₁₅H₁₆ | 196.29 |

| This compound | C₁₈H₁₈ | 234.34 |

| Styrene Trimer | C₂₄H₂₄ | 312.45 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful non-destructive techniques for the structural elucidation of polymers.

Infrared (IR) Spectroscopy provides information about the functional groups present in a polymer. In the case of a polymer synthesized from this compound, IR spectroscopy would be used to confirm the polymerization by observing the disappearance or significant reduction of the absorption bands corresponding to the C=C stretching of the vinyl groups in the monomer. The presence of characteristic bands for the phenyl groups and the aliphatic backbone would be expected in the polymer's spectrum. For the monomer this compound, characteristic IR absorption bands would include those for C-H stretching of the phenyl and vinyl groups, C=C stretching of the phenyl and vinyl groups, and C-H out-of-plane bending for the substituted benzene (B151609) rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, offers detailed information about the polymer's microstructure. For a polymer derived from this compound, NMR could elucidate the stereochemistry of the polymer chain and the nature of the repeating units. The free radical polymerization of this compound has been shown to produce polymers with a low fraction of residual unsaturation, indicating that intramolecular cyclization reactions are a significant part of the propagation mechanism. NMR spectroscopy would be critical in identifying the cyclic structures within the polymer backbone.

The ¹³C NMR spectrum of the monomer, this compound, shows distinct signals for the different carbon atoms, including the sp² carbons of the vinyl groups and the phenyl rings, and the sp³ carbons of the methylene (B1212753) groups. In the polymer, the disappearance of the vinyl carbon signals and the appearance of new signals corresponding to the saturated polymer backbone would be key indicators of successful polymerization.

Computational and Theoretical Investigations of 2,5 Diphenyl 1,5 Hexadiene

Quantum Chemical Methodologies Applied to Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Potential Energy Surfaces

Density Functional Theory (DFT) has been a valuable tool for investigating the potential energy surfaces (PES) of the Cope rearrangement of 2,5-diphenyl-1,5-hexadiene and related systems. DFT calculations, particularly using the B3LYP functional, have been employed to study the substituent effects on the reaction. For instance, B3LYP/6-31G* calculations were used to quantitatively assess a mathematical model that reproduces the cooperative substituent effects observed in the Cope rearrangement of this compound. acs.org

The choice of functional within DFT can be critical. It has been suggested that for sigmatropic rearrangements, B-type functionals should be used over B3-type functionals to avoid the prediction of spurious stationary points. researchgate.net DFT has also been instrumental in exploring the mechanism of related reactions, such as the electron-promoted Cope cyclization of 2,5-phenyl-1,5-hexadiene radical anions. researchgate.net In these studies, DFT calculations help to understand the kinetic and thermodynamic aspects of the rearrangement. researchgate.net Furthermore, DFT has been used to investigate the reaction of dienes with aluminum(I) reagents, where calculations at the M06L level helped to explore the potential energy surfaces for these reactions. ucl.ac.uk

Photoacoustic calorimetry, in conjunction with DFT calculations, has been used to probe the energetics of the photoinduced electron-transfer (PET) degenerate Cope rearrangement of 2,5-diaryl-1,5-hexadienes. acs.org These studies suggest that the 1,4-diphenylcyclohexane-1,4-diyl intermediate lies at a higher energy than the starting diene. acs.org The development of accurate potential energy surfaces using a limited amount of high-level data can be achieved by augmenting DFT methods with atom-centered potentials (ACPs), a technique that has been demonstrated for molecules like HFCO and uracil. chemrxiv.org

Multireference Methods (e.g., CASSCF, MRPT2, MR-CISD, MR-AQCC) for Complex Electronic States

Due to the potential for significant static electron correlation in the transition state of the Cope rearrangement, multireference methods are often necessary for an accurate description of the electronic structure. The Complete Active Space Self-Consistent Field (CASSCF) method has been widely applied to study the Cope rearrangement of 1,5-hexadiene (B165246) and its phenyl-substituted derivatives, including this compound. researchgate.net These studies have helped to characterize the electronic nature of the aromatic transition state and a diradical intermediate. researchgate.net

Higher-level multireference perturbation theories, such as CASPT2 and MRMP2, have been used to refine the energetics obtained from CASSCF calculations. researchgate.netresearchgate.net For the parent 1,5-hexadiene, these methods have been crucial in confirming that the mechanism is concerted via an aromatic transition state. researchgate.net Furthermore, multireference configuration interaction (MR-CISD) and multireference averaged quadratic coupled-cluster (MR-AQCC) methods have been employed for full geometry optimizations of the transition structures, highlighting the importance of size-extensivity corrections. researchgate.netcomporgchem.comacs.org These high-level calculations provide benchmark data for assessing the performance of other computational methods. researchgate.net The study of triplet state Z/E-photoisomerizations of polyenes has also benefited from comparisons between DFT and multireference methods like CASSCF and CASPT2. acs.org

Semi-Empirical Methods (e.g., MINDO/3) in Mechanistic Studies

Historically, semi-empirical methods have played a role in the mechanistic investigation of the Cope rearrangement. The MINDO/3 (Modified Intermediate Neglect of Differential Overlap, version 3) method, for example, was used to study the rearrangement of 1,5-hexadiene and its derivatives. comporgchem.comannualreviews.orgresearchgate.net MINDO/3 calculations supported a biradicaloid mechanism for the Cope rearrangement of 1,5-hexadiene and its 2,5-diphenyl derivative. researchgate.net These calculations predicted the existence of a marginally stable 1,5-cyclohexylene biradicaloid intermediate. researchgate.net

While semi-empirical methods like MINDO/3 and AM1 have provided valuable early insights, their results have sometimes been at odds with those from ab initio calculations. annualreviews.org For instance, MINDO/3 calculations predicted a two-step reaction for the Cope rearrangement, which is not supported by higher-level ab initio methods that favor a concerted, aromatic transition state. researchgate.netannualreviews.org It is now generally accepted that more rigorous methods are required for a quantitatively accurate description of such pericyclic reactions. annualreviews.org

Analysis of Electronic Structure and Bonding

Electron Localization Function (ELF) Analysis of Reaction Paths

The Electron Localization Function (ELF) provides a powerful tool for analyzing the changes in electronic structure along a reaction path. jussieu.frq-chem.com It allows for a chemically intuitive partitioning of molecular space into regions of localized electron pairs, such as bonds and lone pairs. acs.org The topological analysis of the ELF has been applied to the Cope rearrangement to provide a detailed picture of the electronic reorganization. researchgate.net

By monitoring the changes in the ELF structural stability domains, the progress of the reaction can be followed. researchgate.net This analysis helps to characterize the nature of bonding in the transition state and can distinguish between concerted and stepwise mechanisms. For example, in the Cope rearrangement, ELF analysis can provide evidence for the aromatic character of the transition state. researchgate.net The ELF is derived from the same-spin pair probability density and provides a measure of electron localization, with a value of 1 indicating perfect localization and 1/2 representing an electron-gas-like pair probability. q-chem.com

Topological Analysis and Thom's Catastrophe Theory for Reaction Progression

The combination of the topological analysis of the ELF with Thom's catastrophe theory offers a rigorous framework for understanding the electronic changes during a chemical reaction. acs.orgwikipedia.org This approach, known as Bonding Evolution Theory (BET), allows for the identification of critical points on the potential energy surface where the topology of the ELF changes, corresponding to the formation and breaking of chemical bonds. acs.orgnih.gov

In the context of the Cope rearrangement, this analysis can precisely define the sequence of electronic events. researchgate.net The progress of the reaction is marked by a series of catastrophes, which are sudden changes in the topology of the ELF. researchgate.net These catastrophes, such as the fold and cusp catastrophes, correspond to the creation, annihilation, or transformation of critical points in the ELF, providing a detailed mechanistic picture of the electronic flow during the reaction. acs.orgnih.gov

Synthetic Applications and Broader Impact in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The unique structural characteristics of 2,5-diphenyl-1,5-hexadiene make it a valuable starting material and intermediate in the synthesis of a variety of complex organic molecules. Its diene structure, featuring phenyl substitutions, allows for a range of chemical transformations, leading to the formation of functionalized and stereochemically rich compounds.

Precursors for Functionalized Organophosphorus Compounds (e.g., Vinylic Phosphonates)

While direct research on this compound as a precursor for vinylic phosphonates is not extensively documented, the chemistry of related 1,5-hexadiene (B165246) systems provides a strong basis for its potential in this area. 3-Phosphorylated 1,5-hexadienes, for instance, can be synthesized through the α-regioselective allylation of allylic phosphonates. cdnsciencepub.com These compounds can then be transformed into vinylic phosphonates through two primary pathways: a Cope rearrangement to yield terminal vinylphosphonates of the 1,5-hexadiene system, or γ-silanylation followed by elimination to form 1-silanyl-3-phosphono derivatives of the 2,5-hexadiene skeleton. cdnsciencepub.com

The synthesis of vinylic phosphonates is of significant interest due to their applications as synthetic reagents. cdnsciencepub.com For example, they can serve as substrates for the preparation of various chain-substituted allylphosphonates via conjugate addition of organocuprates. cdnsciencepub.com Furthermore, olefin cross-metathesis has emerged as a powerful method for synthesizing substituted vinyl phosphonates, tolerating a wide range of functional groups and often providing excellent stereoselectivity. researchgate.net The vinyl phosphonate (B1237965) derivatives of nucleosides like uridine (B1682114) and cytidine (B196190) have also been prepared and studied for their biological activities. nih.gov

Given these established synthetic routes, it is plausible that this compound could be functionalized to introduce a phosphonate group, thereby serving as a precursor to novel vinylic phosphonates bearing phenyl substituents. These resulting compounds would be of interest for their potential applications in materials science and medicinal chemistry.

Building Blocks for Stereoselective Synthesis of Cyclic Ethers (e.g., Tetrahydrofurans)

Substituted tetrahydrofurans are important structural motifs found in a wide array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit diverse activities such as antitumor and antimicrobial properties. nih.gov Consequently, the development of stereoselective methods for their synthesis is a significant area of research in organic chemistry.

The oxidative cyclization of 1,5-dienes is a known strategy for constructing the tetrahydrofuran (B95107) ring system. For instance, the RuO4-catalyzed oxidative cyclization of 1,5-hexadiene can produce a doubly acylated cis-THF-diol product in a stereoselective manner. mdpi.com This highlights the potential of diene systems to be converted into functionalized cyclic ethers.

While direct examples of using this compound for tetrahydrofuran synthesis are not prevalent in the literature, the principles of diene cyclization suggest its applicability. The phenyl groups on the diene would influence the stereochemical outcome of the cyclization, potentially leading to the formation of highly substituted and stereochemically defined tetrahydrofuran derivatives. Various methods for the stereoselective synthesis of tetrahydrofurans have been developed, including those based on [3+2] cycloadditions of carbonyl ylides and palladium-catalyzed carboetherification reactions. nih.govresearchgate.net These advanced synthetic strategies could potentially be applied to this compound to access novel and complex tetrahydrofuran structures.

Relevance in the Development of Advanced Materials

The incorporation of specific organic molecules into polymers can lead to materials with tailored properties for various technological applications. This compound, with its conjugated phenyl groups and reactive diene system, presents opportunities for the development of advanced materials, particularly in the realm of polymer science.

Optoelectronic Applications in Polymer Science and Materials Engineering

Conjugated polymers have garnered significant attention due to their potential in optoelectronic and electrochemical devices. tandfonline.com The unique electronic structure of molecules like this compound, which contains a hexadiene backbone with two phenyl groups, makes it an interesting candidate for creating polymers with desirable optical and electrical properties. ontosight.ai

The incorporation of this compound into polymer chains can result in materials with high fluorescence efficiency. ontosight.ai This property is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. ontosight.ai The conjugation of the double bonds with the phenyl rings stabilizes the chemical structure and influences its reactivity and physical characteristics. ontosight.ai Research into the properties and applications of such compounds is ongoing, with the potential to lead to new technologies and materials that leverage their unique molecular characteristics. ontosight.ai

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for 2,5-Diphenyl-1,5-Hexadiene Synthesis

The synthesis of this compound and its analogs is a critical area for future research, with a focus on developing more efficient, selective, and environmentally benign catalytic systems. Traditional methods for creating 1,5-dienes often rely on stoichiometric metal reductants, which can be inefficient and generate significant waste. nih.gov

A promising and modern approach involves visible-light photoredox catalysis. nih.govnih.gov Research has demonstrated that 2,5-diaryl-1,5-dienes can be synthesized in high yields through the reductive coupling of 2-arylallyl bromides. nih.gov This method employs a commercially available photocatalyst, such as Ru(bpy)₃(PF₆)₂, in the presence of a Hantzsch ester and an organic base, and is notable for avoiding stoichiometric metals. nih.govnih.gov The reaction is compatible with a variety of functional groups on the aromatic ring, including halogens, alkyl groups, and both electron-donating and electron-withdrawing groups. nih.govresearchgate.net Future work will likely focus on expanding the substrate scope and exploring alternative, earth-abundant metal photocatalysts to enhance the cost-effectiveness and sustainability of this process.

Another emerging trend is the use of nickel catalysis. While research has focused on the nickel-catalyzed intermolecular enantioselective C–H alkylation of heteroarenes using NHC nickel complexes stabilized with 1,5-hexadiene (B165246), this points to the potential for developing nickel-based systems for the synthesis of substituted hexadienes themselves. nsf.gov The development of operationally simple, air-stable nickel(0) catalysts could offer a practical and versatile route to this compound and its derivatives. nsf.gov

Advanced Computational Studies on Reaction Dynamics and Excited State Reactivity

The Cope rearrangement of 1,5-hexadienes, a fundamental pericyclic reaction, has been a subject of extensive theoretical investigation, and this compound serves as a key substrate for these studies. The mechanism of its rearrangement has been debated, with proposals of a concerted pathway via a pericyclic transition state and a stepwise process involving a biradical intermediate. researchgate.net

Advanced computational methods are being employed to elucidate these complex reaction dynamics. Future research will likely involve more sophisticated computational models to definitively map the potential energy surface. Studies have utilized methods like AM1, MINDO/3, and B3LYP/6-31G* to investigate the transition states. researchgate.netacs.orgresearchgate.net These calculations have indicated that while phenyl substitution at the C2 and C5 positions stabilizes radical transition states, the concerted aromatic transition state remains the more favorable pathway. ub.edu The development of a simple mathematical model has also helped to qualitatively reproduce the cooperative substituent effects observed in the Cope rearrangement of this compound. acs.org

The study of the molecule's excited state reactivity is another burgeoning field. Research on the electron-promoted Cope cyclization of 2,5-phenyl-substituted 1,5-hexadiene radical anions has provided insight into their behavior under photoinduced electron-transfer (PET) conditions. researchgate.net Photoacoustic calorimetry experiments have estimated the energy of the 1,4-diphenylcyclohexane-1,4-diyl intermediate. researchgate.net Furthermore, ultrafast transient absorption spectroscopy on related molecules like 13,13′-diphenyl-β-carotene offers a glimpse into how phenyl substitution influences excited state dynamics, such as internal conversion and vibrational relaxation processes. rsc.org Future computational work will likely focus on modeling these ultrafast dynamics and the non-radiative decay pathways of photo-excited this compound, which is known to transition to a radical cation form upon UV irradiation. biosynth.com

| Computational Method | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| B3LYP/6-31G* | Substituent effects in Cope rearrangement | Quantitatively assesses a mathematical model for cooperative substituent effects. | acs.org |

| AM1 / MINDO/3 | Mechanism of Cope rearrangement | Supports a biradicaloid mechanism and reproduces relative reaction rates. | researchgate.netresearchgate.net |

| DFT / TDDFT-TDA | Excited state dynamics of diphenyl-substituted polyenes | Calculates transition energies and suggests electronic decoupling of phenyl rings from the polyene backbone. | rsc.org |

| Flowing Afterglow Triple Quadrupole Mass Spectrometry | Electron-promoted Cope cyclization | Studies reactivity of radical anions and the influence of substituents on cyclization. | researchgate.net |

Expanding the Scope of Functional Materials Development from this compound Polymers

The polymerization of this compound presents a significant opportunity for the creation of novel functional materials. Early research has confirmed that this monomer can undergo cyclopolymerization using various initiators, including free radical, cationic, and Ziegler-type catalysts, to yield soluble polymers. aub.edu.lb The thermal (free radical) polymerization has been shown to produce polymers with a low fraction of residual unsaturation, indicating that intramolecular cyclization is the dominant propagation step. acs.org

The presence of phenyl groups in the resulting polymer structure is key to its potential functionality. These aromatic moieties can impart unique optical and electronic properties. ontosight.ai There is emerging interest in using these polymers for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their potential for high fluorescence efficiency. ontosight.ai

Future research will focus on controlling the polymer's microstructure and molecular weight to fine-tune its properties. This includes exploring different catalytic systems, such as the bis(phenoxyimine) titanium catalysts used for the insertion/isomerization polymerization of 1,5-hexadiene, which could lead to novel polymer architectures. nih.gov The goal is to create a range of materials with tailored refractive indices, thermal stability, and electronic characteristics, expanding their application beyond optoelectronics into areas like advanced coatings and specialty films.

| Monomer Feature | Resulting Polymer Property | Potential Application Area | Reference |

|---|---|---|---|

| Diene structure | Cyclopolymerization capability, formation of cyclic units in the main chain | Specialty thermoplastics with defined chain architecture | acs.org |

| Phenyl groups | High refractive index, fluorescence efficiency, thermal stability | Organic electronics (OLEDs), photovoltaics, high-performance coatings | ontosight.ai |

| Saturated cyclic backbone | Good solubility, processability | Solution-processable films and materials | aub.edu.lb |

Interdisciplinary Research with Materials Science and Engineering on Diene-based Systems

The unique properties of polymers derived from this compound and related dienes necessitate a highly interdisciplinary approach, bridging chemistry with materials science and engineering. The synthesis of these polymers is just the first step; understanding and harnessing their properties for real-world applications requires collaborative research.

Materials scientists can characterize the mechanical, thermal, and electrical properties of these new polymers. For instance, diene polymers like EPDM (ethylene propylene (B89431) diene monomer) are known for their high resistance to heat, chemicals, and aging, making them valuable in numerous industrial applications. mdpi.com By incorporating the rigid, electronically active phenyl-cyclopentane units derived from this compound into polymer backbones, it may be possible to create new classes of elastomers or thermoplastics with enhanced performance profiles.

The development of functional materials from dienes is a core area of this interdisciplinary work. For example, the creation of functional propylene copolymers through the insertion/isomerization polymerization of 1,5-hexadiene demonstrates how a simple diene can be used to introduce valuable functionality into a commodity polymer. researchgate.netnih.gov Similarly, engineering polymers from this compound for optical applications will require expertise in materials processing to fabricate thin films and devices, as well as in physics and engineering to evaluate their performance in OLEDs or sensors. This collaborative effort is essential to translate the molecular-level advantages of this compound into macroscopic, technologically relevant materials. numberanalytics.com

Q & A

Q. What is the molecular structure and characterization of 2,5-Diphenyl-1,5-hexadiene?

Answer: this compound (C₁₈H₁₆) features two terminal phenyl groups substituted at the 2- and 5-positions of a 1,5-hexadiene backbone. The structure includes conjugated double bonds, which influence its reactivity and spectroscopic properties. X-ray crystallography confirms its planar geometry in organometallic complexes, such as dichloro-2,5-diphenyl-1,5-hexadiene platinum(II), where the diene acts as a ligand . Key spectroscopic data (e.g., UV-Vis, Raman) can distinguish it from structural isomers, with characteristic peaks for conjugated π-systems and phenyl substituents .

Q. What are the established synthesis routes for this compound?

Answer: A common method involves coupling reactions using phenyl-substituted precursors. For example:

- Organometallic synthesis : Reacting platinum(II) chloride with this compound under inert conditions yields stable complexes, as demonstrated via X-ray analysis .

- Pyrolysis : Thermal decomposition of polystyrene (PS) at 450°C generates this compound as a minor product, identified via pyrolysis-GC/MS .

Q. How is this compound detected in complex mixtures?

Answer: Analytical techniques include:

- Pyrolysis-GC/MS : Identifies the compound in polymer degradation products by matching retention times and mass spectra with standards .

- UV-induced luminescence imaging : Differentiates it from other aromatic byproducts in conservation materials based on fluorescence properties .

Advanced Research Questions

Q. What role does this compound play in organometallic chemistry?

Answer: The compound acts as a η⁴-ligand in platinum(II) complexes, forming stable coordination compounds. X-ray studies reveal a square-planar geometry around platinum, with the diene backbone adopting a planar conformation. These complexes are models for studying electron transfer and catalytic mechanisms in transition metal chemistry .

Q. How does this compound participate in polymerization or degradation processes?

Answer:

- Cyclopolymerization : While not directly reported for the diphenyl variant, analogous dienes undergo cyclopolymerization with electrophilic monomers (e.g., maleic anhydride), forming cyclic structures. Side reactions, such as allyl radical formation, may occur due to hydrogen abstraction .

- Pyrolytic degradation : In PS pyrolysis, this compound forms via radical recombination of styrene-derived intermediates. Its yield depends on temperature and residence time .

Q. What are the challenges in resolving data contradictions for this compound in mixed systems?

Answer:

- Isomer interference : Structural isomers (e.g., 2,5-diphenyl-2,4-hexadiene) may co-elute in chromatography. Use high-resolution MS or tandem MS for differentiation .

- Matrix effects : In pyrolysis studies, overlapping signals from other aromatic byproducts require advanced deconvolution algorithms or hyphenated techniques (e.g., GC×GC-TOFMS) .

Q. What computational methods support the study of this compound’s electronic properties?

Answer:

- DFT calculations : Predict bond lengths, orbital energies, and reaction pathways for coordination complexes.

- Molecular dynamics (MD) : Simulate thermal stability and degradation pathways in polymer matrices .

Methodological Considerations

Q. How to optimize synthesis yields of this compound?

Answer:

Q. What experimental designs validate the compound’s role in catalytic cycles?

Answer:

- Kinetic isotope effects (KIE) : Probe hydrogen transfer steps in degradation or polymerization.

- In situ spectroscopy : Monitor reaction intermediates via FTIR or Raman during organometallic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.